3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O5S2/c16-11-1-5-13(6-2-11)24(20,21)10-9-15(19)18-12-3-7-14(8-4-12)25(17,22)23/h1-8H,9-10H2,(H,18,19)(H2,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUPSWOEBPXYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used in the reaction include dichloromethane or acetonitrile.
Base: Bases such as triethylamine or pyridine are commonly used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
The sulfonamide group in 3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide contributes to its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial reproduction. Research has indicated that derivatives of sulfonamides exhibit potent activity against a range of Gram-positive and Gram-negative bacteria .
Anticancer Potential
Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. The compound may act by inhibiting specific enzymes involved in tumor growth and proliferation. For instance, the inhibition of carbonic anhydrase, an enzyme often overexpressed in cancer cells, has been linked to the antiproliferative effects observed in various sulfonamide compounds .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Sulfonamide Linkage : The reaction between a sulfonyl chloride (like 4-fluorobenzenesulfonyl chloride) and an amine leads to the formation of the sulfonamide group.
- Amide Bond Formation : The subsequent reaction with an appropriate acid chloride or carboxylic acid derivative forms the amide bond, resulting in the final compound.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing.
Therapeutic Insights
Recent patents have explored the use of this compound in various therapeutic contexts:
- Psychiatric Disorders : Compounds similar to this compound have been identified as negative allosteric modulators of metabotropic glutamate receptors, which are implicated in psychiatric conditions such as anxiety and depression .
- Inflammation Control : The anti-inflammatory properties of related sulfonamide compounds suggest potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Signal Transduction: The inhibition of enzymes involved in signal transduction pathways can lead to altered cellular responses.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below compares the target compound with structurally related analogs from the evidence:
Physical Properties
- Melting Points :
- Solubility : Fluorine and sulfamoyl groups in the target compound may balance hydrophobicity and aqueous solubility compared to chlorophenyl (lipophilic) or indole (moderately hydrophobic) analogs .
Biological Activity
3-(4-Fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : C13H14FNO4S2
- Molecular Weight : 335.38 g/mol
- CAS Number : [Not available in the provided sources]
The presence of the sulfonyl and sulfamoyl groups suggests potential interactions with biological targets, particularly in enzymatic pathways.
Research indicates that compounds containing sulfonyl and sulfamoyl moieties often exhibit inhibition of specific enzymes involved in cellular signaling pathways. The proposed mechanisms include:
- Inhibition of Carbonic Anhydrase : Sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues. This inhibition can lead to alterations in pH levels within cells, affecting metabolic processes.
- Antimicrobial Activity : The compound may demonstrate antimicrobial properties by interfering with bacterial folate synthesis pathways, similar to other sulfonamide drugs.
Anticancer Properties
Several studies have reported the anticancer activity of sulfonamide derivatives, including those structurally similar to this compound. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Effects
The compound's structural characteristics suggest potential activity against a range of pathogens:
- Bacterial Inhibition : Laboratory assays have shown that derivatives with similar functional groups exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Activity Assessment :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Inhibits growth of E. coli | |
| Enzyme Inhibition | Carbonic anhydrase inhibition |
Table 2: Structural Comparison with Similar Compounds
| Compound Name | Molecular Weight | Key Features |
|---|---|---|
| This compound | 335.38 g/mol | Sulfonyl and sulfamoyl groups |
| Sulfanilamide | 172.20 g/mol | Classic sulfonamide structure |
| Acetazolamide | 222.23 g/mol | Carbonic anhydrase inhibitor |
Q & A
Basic Research Questions
What synthetic routes are available for 3-(4-fluorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1: React 4-fluorobenzenesulfonyl chloride with propanamide intermediates under anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfonylpropanamide backbone .
- Step 2: Introduce the 4-sulfamoylphenyl group via Buchwald-Hartwig coupling or Mitsunobu reaction, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .
- Optimization: Adjust solvent polarity (e.g., THF vs. DCM) and temperature to improve yields. Monitor purity via HPLC (≥98% recommended) .
What analytical techniques are critical for characterizing its structural purity?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between fluorobenzenesulfonyl and propanamide groups) .
- NMR Spectroscopy: Use - and -NMR to verify substituent integration ratios (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry: Confirm molecular weight (theoretical ~380–400 g/mol) via ESI-MS or MALDI-TOF .
How does the compound interact with biological targets such as enzymes or receptors?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine proteases or carbonic anhydrases using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) to measure IC₅₀ values .
- Docking Studies: Perform molecular docking (AutoDock Vina) to identify binding poses in sulfonamide-binding pockets (e.g., hydrophobic interactions with Phe-131 in CA-II) .
Advanced Research Questions
How can researchers resolve contradictions in solubility and stability data across studies?
Methodological Answer:
- Solubility Profiling: Compare logP values (calculated via ChemAxon) with experimental data in buffers (pH 1–10) to identify pH-dependent solubility trends .
- Stability Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group) .
What environmental fate studies are applicable to this compound?
Methodological Answer:
- Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure evolution in activated sludge .
- Adsorption Studies: Apply the Freundlich isotherm model to assess soil adsorption coefficients () under varying organic carbon content .
How can computational models predict its pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling: Use descriptors like polar surface area (PSA) and AlogP98 to predict blood-brain barrier permeability (e.g., PSA >90 Ų suggests poor CNS penetration) .
- MD Simulations: Run 100-ns simulations (GROMACS) to evaluate membrane permeability via free-energy profiles .
What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, FFP3 masks, and fume hoods to prevent inhalation (H333 risk) and skin contact (H313 risk) .
- Waste Disposal: Neutralize sulfonamide residues with 10% NaOH before incineration .
Data Contradiction Analysis
Why do reported biological activities vary across studies?
Methodological Answer:
- Source of Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) .
- Mitigation: Standardize protocols (e.g., MTT assay at 48h incubation) and validate using reference inhibitors (e.g., acetazolamide for CA inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
